molecular formula C10H11NO4 B8706900 Methyl 4-(glycoloylamino)benzoate

Methyl 4-(glycoloylamino)benzoate

Cat. No. B8706900
M. Wt: 209.20 g/mol
InChI Key: UVYKSXBTHYHLSU-UHFFFAOYSA-N
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Patent
US08007526B2

Procedure details

4-(2-benzyloxy-acetylamino)-benzoic acid methyl ester 12 (10 grams, 33.44 mmol) is dissolved in methanol (100 mL) in a pressure vessel. Pd/C (10%, 3 grams) is added, and the mixture is stirred under an atmosphere of hydrogen (4 Kg) for 5 hours. The catalyst is removed by filtration and the methanol distilled off. The crude 13 can be purified in a suitable solvent.
Name
4-(2-benzyloxy-acetylamino)-benzoic acid methyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:21])[CH2:12][O:13]CC2C=CC=CC=2)=[CH:6][CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11](=[O:21])[CH2:12][OH:13])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-(2-benzyloxy-acetylamino)-benzoic acid methyl ester
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC(COCC1=CC=CC=C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under an atmosphere of hydrogen (4 Kg) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the methanol distilled off
CUSTOM
Type
CUSTOM
Details
The crude 13 can be purified in a suitable solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC(C1=CC=C(C=C1)NC(CO)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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